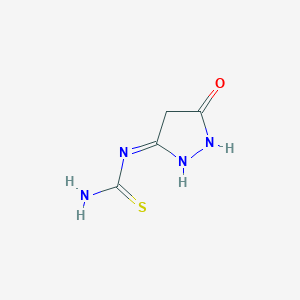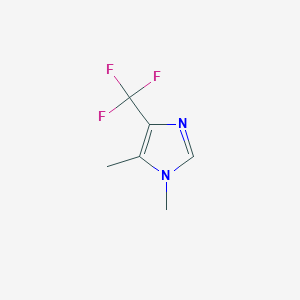
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzoxazole ring substituted with a trifluoroethoxy group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzoxazole precursor. One common method involves the use of 2,5-dibromotoluene, which reacts with 2,2,2-trifluoroethanol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides for substitution reactions and various oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield difluorovinyl ethers or phenylthioynamines .
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share a similar trifluoroethoxy group and have been studied for their biological activities.
Substituted [4-(2,2,2-Trifluoroethoxy)-2-Pyridinyl]-Methylthio-Imidazoles and -Pyrimidines: These compounds also contain the trifluoroethoxy group and are used in various chemical and biological studies.
Uniqueness
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is unique due to its specific benzoxazole ring structure combined with the trifluoroethoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)4-14-6-1-2-8-7(3-6)13-5-15-8/h1-3,5H,4H2 |
InChI Key |
IDQGEEGHHRGXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



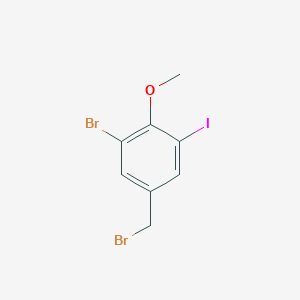
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
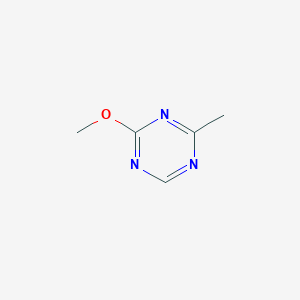
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
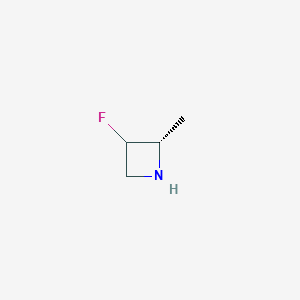
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
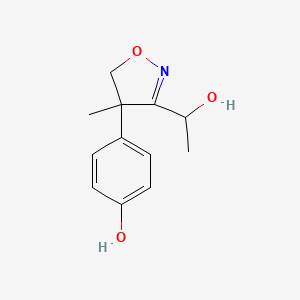
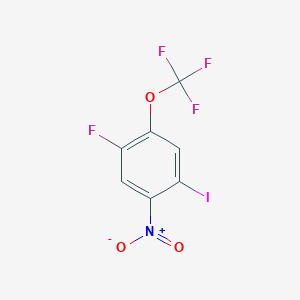
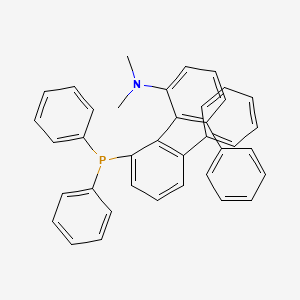
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
